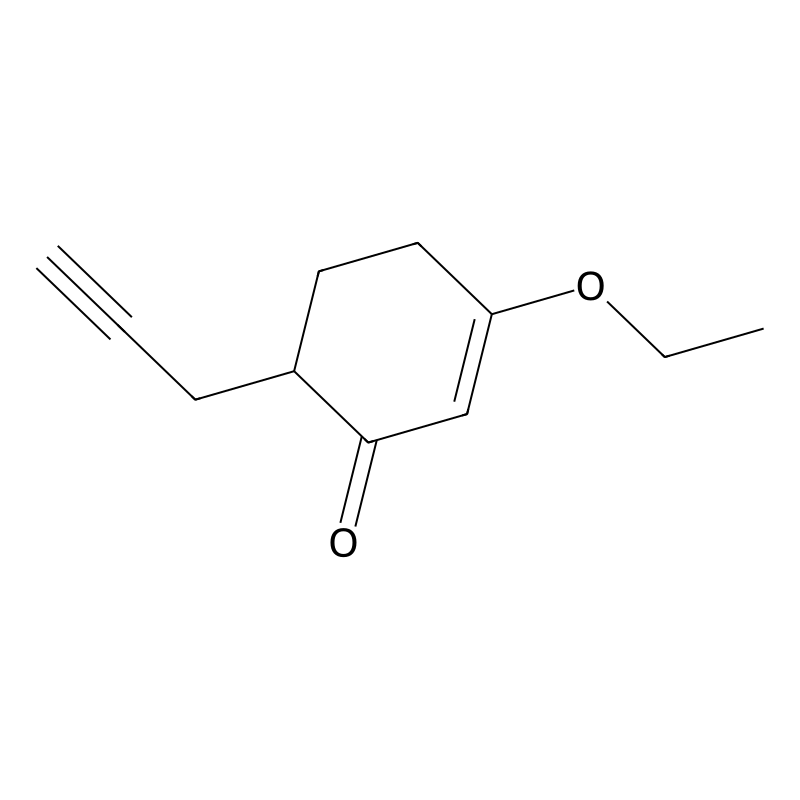

3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Availability: However, commercial suppliers such as Biosynth offer this compound, suggesting potential use in research applications, possibly as a starting material for further synthesis or as a specific target molecule for investigation [].

- Structural Features: The presence of the functional groups like the enone (C=C-C=O), alkyne (C≡C), and ethoxy group (CH3CH2O-) in its structure suggests potential interesting chemical properties, but specific research areas exploiting these features haven't been documented yet.

3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with an ethoxy group and a prop-2-yn-1-yl group. Its molecular formula is , and it has a molecular weight of approximately 178.23 g/mol. This compound exhibits properties typical of enones, including reactivity in various

The reactivity of 3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone can be attributed to its enone structure, which allows for several types of reactions:

- Nucleophilic Addition: The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack.

- Aldol Condensation: Under basic conditions, this compound can participate in aldol condensation reactions, forming β-hydroxy ketones.

- Michael Addition: The conjugated system allows for Michael addition reactions with suitable nucleophiles.

- Cycloaddition Reactions: It can also undergo cycloaddition reactions due to the presence of both the double bond and the carbonyl group.

The synthesis of 3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone can be achieved through various methods, including:

- Enolization and Alkylation: Starting from cyclohexanone derivatives, enolization followed by alkylation with propargyl bromide can yield the desired compound.

- Alder-Rickert Reaction: This method involves the reaction of a suitable diene with an appropriate dienophile under thermal conditions to form cyclohexene derivatives.

- Condensation Reactions: Utilizing ethyl acetoacetate and appropriate aldehydes in a condensation reaction can also lead to the formation of this compound.

3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone has potential applications in various fields:

- Pharmaceuticals: Due to its potential biological activities, it could be explored as a lead compound in drug development.

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Agricultural Chemistry: Its antimicrobial properties may find applications in agrochemicals.

Several compounds share structural features with 3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Ethoxycyclohexenone | Structure | Lacks the propynyl substitution |

| 4-Methylcyclohexenone | Structure | Contains a methyl group instead of an ethoxy group |

| 5-(Propynyl)cyclopentenone | Structure | Features a cyclopentene ring instead of cyclohexene |

Uniqueness

The uniqueness of 3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone lies in its combination of both ethoxy and propynyl groups on a cyclohexene framework, which may contribute to distinctive reactivity and biological properties compared to other similar compounds.